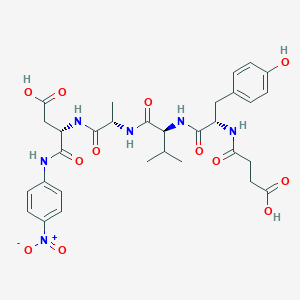

Suc-tyr-val-ala-asp-pna

Vue d'ensemble

Description

Suc-YVAD-pNA est un substrat peptidique synthétique utilisé principalement en recherche biochimique. C’est un substrat colorimétrique pour la caspase-1 et la caspase-4, des enzymes impliquées dans la réponse inflammatoire. Le nom complet du composé est N-(3-carboxy-1-oxopropyl)-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophényl)-L-α-asparagine. Il est souvent utilisé pour mesurer l’activité de ces enzymes en libérant du p-nitroanilide, qui peut être quantifié par détection colorimétrique à 405 nm .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Suc-YVAD-pNA implique l’assemblage par étapes de la chaîne peptidique en utilisant la synthèse peptidique en phase solide (SPPS). Le processus commence généralement par l’attachement du premier acide aminé à une résine solide. Les acides aminés suivants sont ajoutés un à un dans une séquence spécifique : tyrosine, valine, alanine et acide aspartique. Chaque acide aminé est protégé par un groupe protecteur temporaire pour empêcher les réactions indésirables. Une fois la chaîne peptidique assemblée, les groupes protecteurs sont éliminés et le peptide est clivé de la résine. L’étape finale implique la conjugaison du peptide avec le p-nitroanilide .

Méthodes de production industrielle

La production industrielle du Suc-YVAD-pNA suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l’efficacité et la cohérence. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et l’activité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le Suc-YVAD-pNA subit principalement des réactions de clivage enzymatique. La caspase-1 et la caspase-4 se lient préférentiellement et clivent la séquence peptidique Tyr-Val-Ala-Asp (YVAD), libérant le p-nitroanilide. Cette réaction est spécifique au site actif de l’enzyme et n’implique pas d’oxydation, de réduction ou de réactions de substitution .

Réactifs et conditions courantes

Le clivage enzymatique du Suc-YVAD-pNA nécessite la présence de caspase-1 ou de caspase-4 actives. La réaction est généralement effectuée dans une solution tamponnée à pH et à température physiologiques. Les réactifs courants comprennent les solutions tampon, les préparations enzymatiques et les réactifs de détection pour l’analyse colorimétrique .

Principaux produits formés

Le principal produit formé par le clivage enzymatique du Suc-YVAD-pNA est le p-nitroanilide, qui peut être quantifié par son absorbance à 405 nm. Ce produit est utilisé comme mesure de l’activité des caspases dans divers dosages biochimiques .

Applications De Recherche Scientifique

Le Suc-YVAD-pNA est largement utilisé en recherche scientifique pour étudier l’activité de la caspase-1 et de la caspase-4. Ces enzymes jouent un rôle crucial dans la réponse inflammatoire et l’apoptose. Le composé est utilisé dans :

Biochimie : Pour mesurer la cinétique enzymatique et le criblage des inhibiteurs.

Biologie cellulaire : Pour étudier les voies de mort cellulaire et les réponses inflammatoires.

Médecine : Pour étudier le rôle des caspases dans des maladies telles que le cancer, les maladies neurodégénératives et les affections inflammatoires.

Industrie : Dans le développement de tests diagnostiques et d’agents thérapeutiques ciblant l’activité des caspases

Mécanisme D'action

Le Suc-YVAD-pNA agit comme un substrat pour la caspase-1 et la caspase-4. Ces enzymes reconnaissent et se lient à la séquence Tyr-Val-Ala-Asp (YVAD) dans le substrat. Le clivage de la liaison peptidique libère le p-nitroanilide, qui peut être détecté colorimétriquement. Ce mécanisme permet aux chercheurs de quantifier l’activité des caspases et d’étudier la régulation de ces enzymes dans divers processus biologiques .

Comparaison Avec Des Composés Similaires

Le Suc-YVAD-pNA est similaire à d’autres substrats peptidiques utilisés pour mesurer l’activité des caspases, tels que l’Ac-YVAD-pNA et le Z-DEVD-AFC. Le Suc-YVAD-pNA est unique par sa spécificité pour la caspase-1 et la caspase-4, ce qui le rend particulièrement utile pour l’étude de ces enzymes. D’autres composés similaires comprennent :

Ac-YVAD-pNA : Un substrat chromogène pour la caspase-1.

Z-DEVD-AFC : Un substrat fluorogène pour la caspase-3

Propriétés

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N6O12/c1-16(2)27(36-30(46)22(34-24(39)12-13-25(40)41)14-18-4-10-21(38)11-5-18)31(47)32-17(3)28(44)35-23(15-26(42)43)29(45)33-19-6-8-20(9-7-19)37(48)49/h4-11,16-17,22-23,27,38H,12-15H2,1-3H3,(H,32,47)(H,33,45)(H,34,39)(H,35,44)(H,36,46)(H,40,41)(H,42,43)/t17-,22-,23-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPSYVHVOCTIDH-ZBBFOALVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

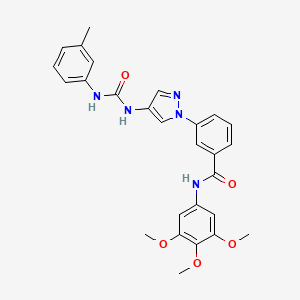

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol](/img/structure/B610972.png)

![N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine](/img/structure/B610974.png)

![1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea](/img/structure/B610979.png)